molecular formula C44H72F6N2O9 B14082621 Cho-es-Lys

Cho-es-Lys

Cat. No.: B14082621
M. Wt: 887.0 g/mol
InChI Key: HYSXWQJEBWEMOE-BNSNMOQGSA-N
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Description

Cho-es-Lys is a cationic cholesterol derivative composed of cholesterol conjugated to an L-lysine head group containing two primary amines. This compound is known for its applications in gene delivery and transfection due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cho-es-Lys is synthesized by conjugating cholesterol to an L-lysine head group via a hexanediol linker. The reaction involves the formation of an ester bond between the cholesterol and the lysine . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Cho-es-Lys undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cho-es-Lys involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable nanocomplexes. These complexes can then be taken up by cells through endocytosis, leading to the release of the genetic material inside the cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cho-es-Lys stands out due to its unique combination of cholesterol and lysine, providing both stability and functionality for gene delivery applications. Its ability to form stable complexes with nucleic acids and facilitate their delivery into cells makes it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C44H72F6N2O9

Molecular Weight

887.0 g/mol

IUPAC Name

[(2S)-6-azaniumyl-1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexoxy]-1-oxohexan-2-yl]azanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1

InChI Key

HYSXWQJEBWEMOE-BNSNMOQGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCOC(=O)[C@H](CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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